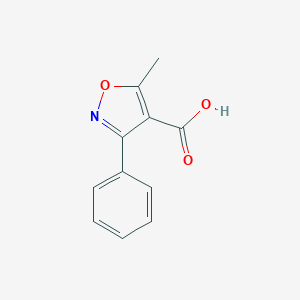
Colpormon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hydroxyestrone diacetate involves the esterification of 16α-hydroxyestrone. The process typically includes the reaction of 16α-hydroxyestrone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve maintaining the reaction mixture at a temperature of around 0-5°C to ensure the selective acetylation at the C3 and C16α positions .
Industrial Production Methods: Industrial production of hydroxyestrone diacetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Hydroxyestrone diacetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert hydroxyestrone diacetate into more oxidized forms, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, impacting the compound’s estrogenic properties.
Substitution: Substitution reactions can occur at the acetate ester positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more hydroxylated derivatives, while reduction can produce less oxidized forms .
Scientific Research Applications
Hydroxyestrone diacetate has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of steroidal estrogens in various chemical reactions.
Biology: Research on hydroxyestrone diacetate helps understand its role in estrogen receptor binding and its effects on cellular processes.
Medicine: It has been investigated for its potential therapeutic applications in hormone replacement therapy and its effects on estrogen-related conditions.
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry .
Mechanism of Action
Hydroxyestrone diacetate exerts its effects by binding to estrogen receptors in target tissues. Once bound, the hormone-receptor complex translocates to the cell nucleus, where it interacts with estrogen response elements on DNA. This interaction regulates the transcription of specific genes, leading to various physiological effects. The molecular targets and pathways involved include the regulation of reproductive tissues, bone density, and cardiovascular health .
Comparison with Similar Compounds
16α-Hydroxyestrone: A major metabolite of estrone with similar estrogenic properties.
2-Hydroxyestrone: Another metabolite of estrone, known for its antiestrogenic effects in certain contexts.
4-Hydroxyestrone: A metabolite with neuroprotective properties .
Uniqueness: Hydroxyestrone diacetate is unique due to its specific acetylation at the C3 and C16α positions, which enhances its stability and bioavailability compared to its non-acetylated counterparts. This modification also impacts its binding affinity to estrogen receptors and its overall estrogenic potency .
Properties
CAS No. |
1247-71-8 |
|---|---|
Molecular Formula |
C22H26O5 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
[(8R,9S,13S,14S,16R)-3-acetyloxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] acetate |
InChI |
InChI=1S/C22H26O5/c1-12(23)26-15-5-7-16-14(10-15)4-6-18-17(16)8-9-22(3)19(18)11-20(21(22)25)27-13(2)24/h5,7,10,17-20H,4,6,8-9,11H2,1-3H3/t17-,18-,19+,20-,22+/m1/s1 |
InChI Key |
QZQSENRWYLQIPC-JPVHLGFFSA-N |
SMILES |
CC(=O)OC1CC2C3CCC4=C(C3CCC2(C1=O)C)C=CC(=C4)OC(=O)C |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@H]2[C@@H]3CCC4=C([C@H]3CC[C@@]2(C1=O)C)C=CC(=C4)OC(=O)C |
Canonical SMILES |
CC(=O)OC1CC2C3CCC4=C(C3CCC2(C1=O)C)C=CC(=C4)OC(=O)C |
Key on ui other cas no. |
1247-71-8 |
Synonyms |
16 alpha-hydroxyestrone diacetate colpormon colpormon, (16beta)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















